molecular formula C14H19NO4S B2728855 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 749219-29-2

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid

カタログ番号: B2728855
CAS番号: 749219-29-2
分子量: 297.37
InChIキー: RDLUCWBSZMWQDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid (CAS: 749219-29-2) is a sulfonamide-substituted benzoic acid derivative. Its molecular formula is C₁₄H₁₉NO₄S, with a molecular weight of 297.38 g/mol . The compound features a benzoic acid backbone modified by a 3,5-dimethylpiperidinyl sulfonyl group. This structural motif confers unique physicochemical properties, such as moderate lipophilicity due to the piperidine ring and the polar sulfonyl group, making it a candidate for medicinal chemistry and materials science applications.

特性

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10-7-11(2)9-15(8-10)20(18,19)13-5-3-12(4-6-13)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLUCWBSZMWQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid involves several steps. One common method includes the reaction of 3,5-dimethylpiperidine with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

化学反応の分析

Oxidation Reactions

Mechanistic Overview
The sulfonyl group in 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid undergoes oxidation to form sulfoxides or sulfones. This reaction is typically carried out using strong oxidizing agents under controlled conditions.

Reagents and Conditions

ReagentSolventTemperature/ConditionsMajor Product
Potassium permanganateAcidic medium (e.g., H₂SO₄/H₂O)Room temperature to refluxSulfone derivative
Hydrogen peroxideBasic medium (e.g., NaOH)0–5°CSulfoxide intermediate

Research Findings

  • Oxidation with KMnO₄ in acidic conditions converts the sulfonyl group to a sulfone, enhancing the compound’s stability and altering its electronic properties.

  • Mild oxidizing agents like H₂O₂ can selectively oxidize the sulfonyl group to a sulfoxide, which may retain partial reactivity for further chemical transformations.

Reduction Reactions

Mechanistic Overview
Reduction of the sulfonyl group converts it to a sulfide, altering the compound’s electronic and steric properties. This reaction is often performed using strong reducing agents.

Reagents and Conditions

ReagentSolventTemperature/ConditionsMajor Product
Lithium aluminum hydride (LiAlH₄)Dry ether (THF)RefluxSulfide derivative
Sodium borohydride (NaBH₄)EthanolRoom temperaturePartial reduction intermediates

Research Insights

  • LiAlH₄ effectively reduces the sulfonyl group to a sulfide, though over-reduction may lead to cleavage of the piperidine ring.

  • Reduction under controlled conditions preserves the benzoic acid moiety, enabling subsequent functionalization.

Substitution Reactions

Mechanistic Overview
The compound undergoes nucleophilic substitution at the sulfonyl group or aromatic positions. These reactions introduce new functional groups for tailored applications.

Examples and Conditions

Reaction TypeReagentSolventKey Product
Sulfonamide displacementAmines (e.g., NH₃)DMFAmine-substituted derivatives
CyclizationThiophene-2-carbohydrazidePOCl₃Heterocyclic products

Case Study
In a patent example, 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid reacted with thiophene-2-carbohydrazide in POCl₃ under reflux for 14 hours, yielding a cyclized product with potential antibacterial activity . This highlights the compound’s utility in forming bioactive motifs through substitution.

Enzyme Inhibition-Related Reactions

While not direct chemical transformations, the compound’s sulfonyl group participates in enzyme-targeted reactions.

Reactivity Profile

EnzymeInhibition MechanismIC₅₀ Value (µM)
Acetylcholinesterase (AChE)Competitive binding2.14
UreaseIrreversible inhibition0.63

Significance
The compound’s ability to inhibit enzymes like AChE makes it a candidate for neurodegenerative disease research, though these reactions are biological rather than purely chemical.

Hybridization and Functionalization

Synthetic Derivatives
The compound serves as a scaffold for synthesizing complex molecules. For example:

  • 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid : A positional isomer with similar reactivity.

  • 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenol : A phenolic derivative differing in functional groups.

Comparison Table

DerivativeFunctional GroupKey Reaction Pathway
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acidCarboxylic acidOxidation/reduction
3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acidCarboxylic acidSimilar to parent
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenolHydroxylSubstitution reactions

科学的研究の応用

Antibacterial Activity

Research indicates that compounds containing the piperidine moiety exhibit significant antibacterial properties. A study synthesized various piperidine derivatives and evaluated their effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results showed moderate to strong antibacterial activity, with some compounds demonstrating strong inhibitory effects against urease, an enzyme crucial for bacterial survival .

Compound Bacterial Strain Activity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The sulfonamide group within the compound has been linked to enzyme inhibition, particularly for acetylcholinesterase (AChE) and urease. These enzymes are significant in treating conditions like Alzheimer's disease and managing bacterial infections. In vitro studies have shown that derivatives of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid possess strong inhibitory activity against AChE, making them potential candidates for further development in neurodegenerative disease therapies .

Enzyme Inhibition Type IC50 Value (µM)
AcetylcholinesteraseStrong2.14
UreaseStrong0.63

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research has indicated that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The synthesis of new derivatives has shown promising results in inhibiting tumor growth in vitro, indicating a need for further investigation into their mechanisms of action and efficacy against specific cancer types .

Case Study 1: Synthesis and Evaluation of Piperidine Derivatives

A comprehensive study involved synthesizing a series of piperidine-based compounds and assessing their biological activities. The research demonstrated that these compounds could effectively inhibit bacterial growth and enzyme activity, supporting their potential as therapeutic agents in infectious diseases .

Case Study 2: Antitumor Activity Assessment

Another study focused on the design and synthesis of sulfonamide derivatives containing the piperidine structure. These compounds were evaluated for their cytotoxicity against human cancer cell lines, with several showing significant apoptotic effects on cancer cells, indicating their potential as anticancer drugs .

作用機序

The mechanism of action of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine moiety may also play a role in modulating the compound’s biological activity by interacting with receptors or other cellular components .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

4-(N,N-Bis(2-methoxyethyl)sulfamoyl)benzoic acid
  • Molecular Formula: C₁₃H₁₉NO₆S
  • Molecular Weight : 317.36 g/mol
  • Key Differences :
    • Replaces the 3,5-dimethylpiperidinyl group with a bis(2-methoxyethyl)sulfamoyl substituent.
    • The methoxyethyl groups enhance hydrophilicity compared to the bulky, lipophilic piperidine ring in the target compound.
    • Higher molecular weight due to additional oxygen atoms.
2-Chloro-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoic acid
  • Key Differences: Features a chlorine atom at the 2-position of the benzoic acid ring . The electron-withdrawing chlorine increases acidity (lower pKa) compared to the unsubstituted target compound. Potential for altered biological activity due to steric and electronic effects.

Pharmacologically Active Sulfonyl Benzoic Acid Derivatives

Giripladib (CAS: 865200-20-0)
  • Molecular Formula : C₄₁H₃₆ClF₃N₂O₄S
  • Molecular Weight : 745.25 g/mol
  • Key Differences :
    • Contains a trifluoromethylphenyl sulfonamide group and an indole moiety.
    • Designed for pain and arthritis treatment, indicating that sulfonyl benzoic acids can be tailored for specific receptor interactions.
    • The target compound lacks the indole and trifluoromethyl groups, suggesting differences in bioavailability and target specificity.

Halogenated Sulfonyl Benzoic Acids

Perfluorinated Benzoic Acid Derivatives (e.g., CAS: 68568-54-7)
  • Example Structure : Tetrachloro-substituted with perfluorobutyl sulfonyl groups .
  • Key Differences: High halogen content (Cl, F) increases metabolic stability but raises toxicity concerns. The target compound’s non-halogenated structure likely reduces environmental persistence and bioaccumulation risks.

Natural Benzoic Acid Derivatives

p-Hydroxybenzoic Acid (CAS: 99-96-7)
  • Molecular Formula : C₇H₆O₃
  • Molecular Weight : 138.12 g/mol .
  • Key Differences :
    • Simpler structure with a hydroxyl group instead of a sulfonyl-piperidine substituent.
    • Higher water solubility but lower lipophilicity, limiting membrane permeability.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid C₁₄H₁₉NO₄S 297.38 3,5-dimethylpiperidinyl sulfonyl Moderate lipophilicity, drug-like
4-(N,N-Bis(2-methoxyethyl)sulfamoyl)benzoic acid C₁₃H₁₉NO₆S 317.36 Bis(2-methoxyethyl)sulfamoyl Enhanced hydrophilicity
Giripladib C₄₁H₃₆ClF₃N₂O₄S 745.25 Trifluoromethyl, indole Anti-inflammatory, high molecular weight
p-Hydroxybenzoic acid C₇H₆O₃ 138.12 Hydroxyl group High solubility, natural metabolite

Research Findings and Implications

  • Biological Activity : Unlike Giripladib, the absence of an indole or halogenated groups in the target compound suggests different therapeutic targets, possibly enzyme inhibition or ion channel modulation.
  • Toxicity Profile: Non-halogenated structures (e.g., the target compound) are less likely to exhibit the environmental persistence seen in perfluorinated derivatives .

Q & A

Q. How can metabolomic studies track the compound’s metabolic pathways in vivo?

  • Methodological Answer : Administer isotopically labeled compound (¹³C or ²H) to rodent models. Collect plasma/urine samples at timed intervals. Analyze via LC-QTOF-MS with MetaboAnalyst 5.0 for pathway enrichment. Identify phase II metabolites (glucuronides, sulfates) using enzymatic hydrolysis and tandem MS .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。